molecular formula C13H19N3O3 B7898860 (S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898860
M. Wt: 265.31 g/mol
InChI Key: ITMWYEKNIATPKN-JTQLQIEISA-N
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Description

(S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring and a pyrrolidine ring connected through an ether linkage. The tert-butyl ester group provides additional stability and lipophilicity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Ether Linkage Formation: The pyrimidine and pyrrolidine rings are connected through an ether linkage by reacting the pyrimidine derivative with a suitable alkoxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine and pyrrolidine rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives.

    Hydrolysis: Carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

(S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidine ring may influence the compound’s overall conformation and binding affinity. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    ®-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester: Enantiomer of the compound with different stereochemistry.

    2-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the stereochemistry at the 3-position.

Uniqueness

(S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the tert-butyl ester group also distinguishes it from other similar compounds, providing enhanced stability and lipophilicity.

Biological Activity

(S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a pyrimidine moiety via an ether bond, with a tert-butyl ester group. The molecular formula is C12H18N2O3C_{12}H_{18}N_{2}O_{3} and it has a molecular weight of approximately 234.28 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring is constructed using standard organic reactions.
  • Introduction of the Pyrimidine Moiety : This can be achieved through nucleophilic substitution reactions where a pyrimidine derivative reacts with the pyrrolidine intermediate.
  • Esterification : The final step involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to (S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid selectively inhibited cancer cell growth in vitro, particularly in ovarian cancer models. The mechanism involved disruption of key signaling pathways associated with cell survival and proliferation .
  • Pharmacokinetics : Research has indicated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a candidate for further drug development .
  • Binding Affinity Studies : Interaction studies using surface plasmon resonance have shown that (S)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid binds effectively to target proteins, suggesting its potential as a lead compound for drug design aimed at specific diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC12H18N2O3Exhibits anticancer properties; moderate lipophilicity
(R)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl esterC12H18F N2O3Increased potency against certain cancer types due to fluorine substitution
(S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylateC14H20N2O3Different receptor interaction profile; potential use in neurological disorders

Properties

IUPAC Name

tert-butyl (3S)-3-pyrimidin-2-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-8-5-10(9-16)18-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMWYEKNIATPKN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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